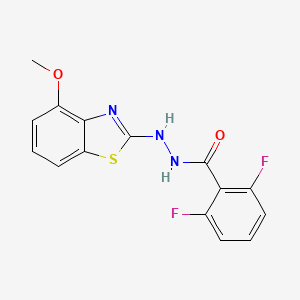

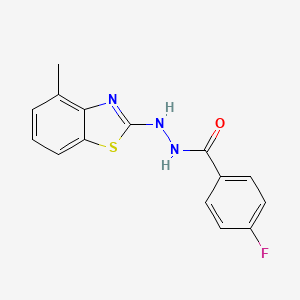

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole (BTA) belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Compounds with a similar structure have been evaluated for their anti-inflammatory properties . They have shown promising results in inhibiting COX-1 and COX-2 enzymes, which play a key role in inflammation . The compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .

Anti-Cancer Activity

These compounds have exhibited anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . They were particularly effective against the Colo205 cell line, with IC50 values ranging from 5.04–13 μM .

Regulation of Cell Cycle and Apoptosis

One of the promising compounds induced G2/M cell cycle arrest . The levels of p53, a protein that regulates the cell cycle, increased tremendously in treated cells . This could potentially be used to regulate the equilibrium between rapid cell proliferation and apoptosis .

Aromatic C−F Hydroxylation Reactions

The compound can be used to synthesize a Fe complex, which is employed in aromatic C−F hydroxylation reactions . This is a crucial process in the synthesis of many organic compounds .

Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids

The compound can be used as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids . This reaction is important in the synthesis of various organofluorine compounds .

Preparation of Thio Xylopyranoside

The compound can be used as a substrate in the preparation of a thio xylopyranoside . This compound is a potent antithrombotic agent, which can be used in the treatment of thrombosis .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Related compounds have been shown to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not detailed in the search results, it can be inferred from related compounds that it may impact the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting COX enzymes, the compound could disrupt this pathway, reducing the production of pro-inflammatory prostaglandins .

Result of Action

Based on the anti-inflammatory properties of related compounds , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of pro-inflammatory prostaglandins.

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-10-6-3-7-11-13(10)18-15(23-11)20-19-14(21)12-8(16)4-2-5-9(12)17/h2-7H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZHULPXNHZQDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)-2-methylphenyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6500236.png)

![2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6500241.png)

![2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6500247.png)

![2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6500255.png)

![ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B6500262.png)

![N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B6500273.png)

![N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500288.png)

![N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500297.png)

![5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6500305.png)

![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)